molecular formula C18H13N B12009251 2-Phenylpyrrolo[2,1-a]isoquinoline CAS No. 7496-93-7

2-Phenylpyrrolo[2,1-a]isoquinoline

Cat. No.: B12009251
CAS No.: 7496-93-7
M. Wt: 243.3 g/mol
InChI Key: NZCCLILBLHYJBQ-UHFFFAOYSA-N
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Description

2-Phenylpyrrolo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and isoquinoline framework with a phenyl substituent at the 2-position. This scaffold is a structural motif in numerous natural alkaloids, such as lamellarins, trollines, and oleraceins, which exhibit antitumor, anti-HIV, and multidrug resistance-reversing activities . Synthetic routes to this compound often involve 1,3-dipolar cycloaddition, multicomponent reactions, or metal-catalyzed strategies, enabling structural diversification for pharmacological optimization .

Properties

CAS No.

7496-93-7

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-phenylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C18H13N/c1-2-6-14(7-3-1)16-12-18-17-9-5-4-8-15(17)10-11-19(18)13-16/h1-13H

InChI Key

NZCCLILBLHYJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=C2

Origin of Product

United States

Preparation Methods

Initial Esterification and Amidation

The synthesis begins with the protection of 2-(4-hydroxyphenyl)acetic acid (1 ) using acetic anhydride in the presence of concentrated sulfuric acid, yielding 2-(4-acetoxyphenyl)acetic acid (2 ) with a 48% yield. IR spectroscopy confirmed the formation of the acetyl group (ν = 1743 cm⁻¹) and carboxylic acid (ν = 1704 cm⁻¹). Subsequent amidation with 2-(3,4-dimethoxyphenyl)ethylamine in dry dichloromethane (DCM) produced the intermediate amide 3 (65% yield). Critical to this step was the use of triethylamine to scavenge HCl, ensuring optimal nucleophilic substitution.

Bischler-Napieralski Cyclization

Cyclization of 3 via the Bischler-Napieralski reaction employed fresh phosphorus oxychloride (POCl₃) in refluxing toluene, generating the dihydroisoquinoline 4 (40% yield). Key considerations included:

  • Solvent selection : High-boiling solvents (toluene/xylene) prevented premature reaction termination.

  • Substrate activation : Electron-donating methoxy groups on the β-arylethylamine facilitated cyclization by stabilizing the intermediate iminium ion.

The product 4 exhibited a characteristic C=N stretch at 1643 cm⁻¹ in IR and a molecular ion peak at m/z = 298 (M+1) in LC-MS.

Phenacyl Bromide Coupling and Side-Chain Introduction

Reaction of 4 with phenacyl bromide derivatives in anhydrous acetonitrile yielded intermediates 5a and 5b (28–30% yield). Purification via plate chromatography ensured removal of unreacted starting materials. Final quaternization with N-(2-chloroethyl)-amine hydrochlorides (e.g., piperidine or morpholine derivatives) in acetonitrile/K₂CO₃ afforded target compounds 6a–d (15–38% yield).

Table 1: Spectral Data for Final Products

CompoundYield (%)IR (cm⁻¹)LC-MS (m/z)¹³C NMR (δ, ppm)
6a 381151, 1509509 (M+1)23.9 (CH₂), 146.5 (C-Ar)
6b 351243, 1512495 (M+1)47.8 (N-CH₂), 157.6 (C=O)

One-Pot Synthesis Using Maleic Acid-Mediated Cyclization

Reaction Design and Optimization

An alternative route involves treating 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with excess maleic acid in dimethylformamide (DMF), catalyzed by TPCD (tetraphenylcyclopentadienone) and K₂CO₃. This method circumvents intermediate isolation, achieving an 80% yield after column chromatography (petroleum ether/ethyl acetate).

Mechanistic Insights

Maleic acid acts as both an acid catalyst and dehydrogenating agent, promoting cyclization via a tandem Michael addition-elimination sequence. The reaction proceeds through:

  • Formation of an enolate at the α-position of the ketone.

  • Intramolecular attack by the isoquinoline nitrogen, forming the pyrrolo[2,1-a]isoquinoline core.

  • Aromatization driven by maleic acid’s oxidative properties.

Structural Validation via X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar fused-ring system (r.m.s. deviation = 0.0249 Å) and a dihedral angle of 53.73° between the isoquinoline-pyrrole moiety and the pendant phenyl ring. Intramolecular C–H···O hydrogen bonding (2.42 Å) stabilizes the molecular conformation.

Table 2: Crystallographic Parameters for 2-Phenylpyrrolo[2,1-a]isoquinoline

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.872(2)
b (Å)14.524(3)
c (Å)12.987(3)
β (°)102.34(3)
Volume (ų)1812.6(7)

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Multi-step method : Lower overall yield (15–38%) due to cumulative losses in protection, cyclization, and quaternization steps.

  • One-pot method : Superior yield (80%) and reduced purification burden, though scalability may be limited by TPCD availability.

Functional Group Compatibility

  • Electron-donating groups (e.g., methoxy) enhance cyclization efficiency in the Bischler-Napieralski route.

  • The one-pot method tolerates diverse substituents on the phenacyl bromide, enabling structural diversification.

Practical Considerations

  • Multi-step synthesis : Requires stringent anhydrous conditions and fresh POCl₃, increasing operational complexity.

  • One-pot synthesis : Simplified workflow but necessitates chromatographic purification to isolate the product .

Chemical Reactions Analysis

2-Phenylpyrrolo[2,1-a]isoquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions are often functionalized derivatives with potential biological activities .

Scientific Research Applications

Pharmacological Properties

2-Phenylpyrrolo[2,1-a]isoquinoline derivatives exhibit a range of pharmacological activities:

  • Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of 2-phenylpyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against breast cancer (MCF-7 and MDA-MB231), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through mitochondrial pathways .
  • Antidepressant Effects : Some derivatives have been evaluated for their potential as serotonin transporter ligands. For example, trans-1,2,3,5,6,10-β-hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline has been studied for its binding affinity to serotonin transporters in patients with depression .
  • Multidrug Resistance Reversal : Certain compounds within this class have shown promise in reversing multidrug resistance (MDR) in cancer therapy. They inhibit efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), enhancing the efficacy of existing chemotherapeutic agents .

Anticancer Studies

A study focused on the synthesis and evaluation of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives revealed that these compounds possess low micromolar cytotoxicity against several tumor cell lines. The most potent derivatives inhibited cell proliferation effectively and demonstrated significant binding affinities to estrogen receptors in breast cancer models .

Neuropharmacological Applications

Research investigating the role of pyrrolo[2,1-a]isoquinoline derivatives in neuropharmacology highlighted their potential as therapeutic agents for mood disorders. The binding studies indicated that certain compounds could modulate serotonin transporter activity, thus influencing serotonin levels in the brain and offering potential benefits for treating depression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,1-a]isoquinoline scaffold can significantly affect biological activity. For example:

  • Substituents on the phenyl ring : Varying substituents can enhance or diminish anticancer potency.
  • Functional groups : The presence of hydroxyl or methoxy groups has been associated with improved binding to target receptors and increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrrolo[2,1-a]isoquinoline derivatives are highly dependent on substituents and saturation patterns. Key comparisons include:

Compound Structural Features Biological Activity Key References
2-Phenylpyrrolo[2,1-a]isoquinoline Aromatic core, 2-phenyl substituent Antitumor, anti-HIV (inference from lamellarin analogs)
Crispine A Fully aromatic, 3-methoxy substitution Anticancer (topoisomerase I inhibition)
5,6-Dihydropyrrolo[2,1-a]isoquinoline Saturated C5–C6 bond Enhanced solubility, P-glycoprotein inhibition (multidrug resistance reversal)
Trifluoromethylated derivatives CF₃ group at C-3 Improved metabolic stability, lipophilicity
Spiro-oxindole hybrids Spirocyclic oxindole fused to core Antiproliferative, kinase inhibition
  • Aromatic vs. Dihydro Derivatives: Fully aromatic pyrrolo[2,1-a]isoquinolines (e.g., lamellarins) exhibit strong DNA-intercalating properties, while 5,6-dihydro derivatives show improved solubility and efficacy in reversing P-glycoprotein-mediated drug resistance .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C-3 enhance metabolic stability and target affinity. For example, 3-(4-chlorophenyl) derivatives demonstrate short O···H contacts in crystal packing, suggesting strong intermolecular interactions critical for binding .

Physicochemical Properties

  • Solubility: Dihydro derivatives (e.g., 5,6-dihydropyrrolo[2,1-a]isoquinoline) have higher aqueous solubility than fully aromatic analogs due to reduced planarity .
  • Polarity : 2-Phenyl derivatives exhibit moderate polarity (e.g., dipole moment ~3.6 Debye), balancing membrane permeability and target binding .
  • Crystal Packing : Short O···H and Cl···H interactions in 3-(4-chlorophenyl) derivatives stabilize crystal lattices, influencing bioavailability .

Q & A

Q. What are the common synthetic routes for constructing 2-phenylpyrrolo[2,1-a]isoquinoline?

The synthesis of 2-phenylpyrrolo[2,1-a]isoquinoline typically involves strategies classified by pyrrole and isoquinoline ring formation. Key methodologies include:

  • Isoquinoline-based cyclization : Reacting substituted isoquinoline precursors with ketones or aldehydes under acidic conditions to form the fused ring system .
  • Multi-component reactions : For example, a four-component reaction using isocyanides, maleic acid, and substituted isoquinolinium bromides, yielding dihydropyrrolo[2,1-a]isoquinolines in high yields (80–90%) .
  • One-pot syntheses : Optimized routes using DMF as a solvent with catalysts like TPCD and potassium carbonate, achieving planar fused-ring structures confirmed via X-ray crystallography .

Q. How is the structural conformation of 2-phenylpyrrolo[2,1-a]isoquinoline validated experimentally?

X-ray crystallography is the gold standard for structural validation. Key findings include:

  • Bond lengths and angles : The fused isoquinoline-pyrrole moiety is planar, with bond lengths (e.g., N–C bonds: 1.382 Å) and angles (e.g., dihedral angle between fused ring and phenyl group: 53.73°) within normal ranges .
  • Intramolecular interactions : Weak hydrogen bonds (e.g., C–H⋯O) and van der Waals forces stabilize the crystal packing .
  • Hybridization analysis : sp² hybridization at N-linked carbons (C8, C11, C19) with slight bond-length variations due to environmental effects .

Advanced Research Questions

Q. What methodological frameworks guide SAR studies for 2-phenylpyrrolo[2,1-a]isoquinoline derivatives?

Structure-activity relationship (SAR) studies require systematic approaches:

  • Substitution patterns : Introduce substituents at positions 3, 8, or 11 to modulate electronic and steric effects. For example, electron-withdrawing groups on the phenyl ring enhance anti-cancer activity .
  • In vitro assays : Prioritize cytotoxicity screening (e.g., against HeLa or MCF-7 cell lines) to evaluate potency and selectivity. Contradictory activity data across cell lines may arise from differential uptake or target expression, necessitating mechanistic follow-ups (e.g., apoptosis assays or kinase profiling) .
  • Computational modeling : Use molecular docking to predict binding affinities for targets like topoisomerase I or tubulin, validated by experimental IC₅₀ values .

Q. How can computational tools address challenges in optimizing synthetic routes?

Modern computational methods reduce trial-and-error experimentation:

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal conditions (e.g., solvent, catalyst) .
  • Data-driven optimization : Machine learning models trained on reaction databases identify high-yield pathways. For example, TPCD-catalyzed reactions benefit from polarity-matching solvents like DMF .
  • Crystallographic software : Programs like SHELXTL and PLATON refine structural models, ensuring accuracy in bond-length and angle measurements .

Q. How should researchers resolve contradictions in biological activity data for this compound class?

Contradictions often stem from assay variability or undefined mechanisms. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control) .
  • Interdisciplinary collaboration : Integrate medicinal chemistry (e.g., SAR analysis) with biochemical assays (e.g., target inhibition studies) to disentangle off-target effects .
  • Meta-analysis frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to systematically evaluate conflicting data .

Methodological Resources

  • Synthetic protocols : Refer to Liu et al. (2010) for one-pot syntheses and Verna et al. (2009) for cyclization strategies .
  • Crystallographic data : Access CIF files from the IUCr database (Reference: DS2027) for bond-length/angle validation .
  • Computational tools : Use ICReDD’s reaction path search methods for optimizing synthetic conditions .

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